molecular formula C19H23Cl3N2 B15184063 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride CAS No. 83658-36-0

2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

Cat. No.: B15184063
CAS No.: 83658-36-0
M. Wt: 385.8 g/mol
InChI Key: ZQRJDTXMYSCWTG-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride is a chemical compound with a complex structure that includes a chlorophenyl group, a dihydroisoquinoline moiety, and a dimethylethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroisoquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of a phenethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. The resulting intermediate is then subjected to further functionalization to introduce the chlorophenyl group and the dimethylethanamine chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to a fully saturated isoquinoline.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline compounds.

Scientific Research Applications

2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine
  • 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;monohydrochloride

Uniqueness

The dihydrochloride form of 2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine is unique due to its enhanced solubility and stability compared to other forms. This makes it particularly useful in pharmaceutical formulations and research applications where these properties are critical.

Properties

CAS No.

83658-36-0

Molecular Formula

C19H23Cl3N2

Molecular Weight

385.8 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C19H21ClN2.2ClH/c1-22(2)12-11-17-13-15-5-3-4-6-18(15)19(21-17)14-7-9-16(20)10-8-14;;/h3-10,17H,11-13H2,1-2H3;2*1H

InChI Key

ZQRJDTXMYSCWTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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